4-[(E)-(4-Aminobutylidene)amino]butanal
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Overview
Description
4-[(E)-(4-Aminobutylidene)amino]butanal is an organic compound that features both an aldehyde group and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(E)-(4-Aminobutylidene)amino]butanal can be synthesized through a multi-step process involving the reaction of 4-aminobutanal with butylamine under specific conditions. The reaction typically involves the formation of an imine intermediate, which is then stabilized to form the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Aminobutylidene)amino]butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[(E)-(4-Aminobutylidene)amino]butanoic acid.
Reduction: 4-[(E)-(4-Aminobutyl)amino]butanal.
Substitution: Various substituted imines depending on the nucleophile used.
Scientific Research Applications
4-[(E)-(4-Aminobutylidene)amino]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving imine and aldehyde groups.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Aminobutylidene)amino]butanal involves its reactivity with nucleophiles and electrophiles. The imine group can act as an electrophile, reacting with nucleophiles to form various adducts. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield different products. These reactions are facilitated by the electron-withdrawing nature of the imine group, which makes the aldehyde carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanal: Lacks the imine group, making it less reactive in certain types of reactions.
Butylamine: Contains only the amine group, lacking the aldehyde functionality.
4-[(E)-(4-Aminobutyl)amino]butanal: Similar structure but with a reduced imine group.
Uniqueness
4-[(E)-(4-Aminobutylidene)amino]butanal is unique due to the presence of both an imine and an aldehyde group, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
87556-54-5 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-(4-aminobutylideneamino)butanal |
InChI |
InChI=1S/C8H16N2O/c9-5-1-2-6-10-7-3-4-8-11/h6,8H,1-5,7,9H2 |
InChI Key |
MEDMNKWJAUNQMT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=NCCCC=O)CN |
Origin of Product |
United States |
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